molecular formula C11H9FN2S B10967091 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine

2-[(3-Fluorobenzyl)sulfanyl]pyrimidine

Cat. No.: B10967091
M. Wt: 220.27 g/mol
InChI Key: JBFFEXXWGGDBCN-UHFFFAOYSA-N
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Description

2-[(3-Fluorobenzyl)sulfanyl]pyrimidine is a sulfur-containing heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 3-fluorobenzylthio group. This structural motif is significant in medicinal and materials chemistry due to the pyrimidine ring’s electron-deficient nature and the fluorine atom’s ability to modulate electronic and steric properties.

Properties

Molecular Formula

C11H9FN2S

Molecular Weight

220.27 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]pyrimidine

InChI

InChI=1S/C11H9FN2S/c12-10-4-1-3-9(7-10)8-15-11-13-5-2-6-14-11/h1-7H,8H2

InChI Key

JBFFEXXWGGDBCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Key Reaction Conditions

  • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is used to deprotonate the thiol.

  • Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity.

  • Temperature : Reactions are typically conducted at 70–100°C for 4–8 hours.

Example Protocol

  • Combine 2-chloropyrimidine (1.0 equiv), 3-fluorobenzyl mercaptan (1.2 equiv), and K₂CO₃ (2.5 equiv) in DMF.

  • Heat at 80°C for 6 hours under nitrogen.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : ~70–80% under optimized conditions.

Direct Alkylation of 2-Mercaptopyrimidine

An alternative route involves alkylating 2-mercaptopyrimidine with 3-fluorobenzyl bromide:

2-Mercaptopyrimidine+3-Fluorobenzyl bromideBase2-[(3-Fluorobenzyl)sulfanyl]pyrimidine\text{2-Mercaptopyrimidine} + \text{3-Fluorobenzyl bromide} \xrightarrow{\text{Base}} \text{2-[(3-Fluorobenzyl)sulfanyl]pyrimidine}

Optimization Insights

  • Base Selection : Strong bases (e.g., NaOH) or mild bases (e.g., K₂CO₃) are effective, with the latter minimizing side reactions.

  • Solvent : DMF or acetonitrile facilitates solubility and reaction efficiency.

  • Work-up : Precipitation by acidification (pH 1–2) followed by recrystallization in isopropyl acetate yields high-purity product.

Data Table 1: Alkylation Method Variations

VariationBaseSolventTemperature (°C)Yield (%)Source
StandardK₂CO₃DMF8075
High-temperatureNaOHDMSO10068
Low-baseEt₃NMeCN6072

Intermediate Synthesis: 3-Fluorobenzyl Bromide Preparation

The alkylating agent, 3-fluorobenzyl bromide, is synthesized from 3-fluorobenzyl alcohol using phosphorus tribromide (PBr₃):

3-Fluorobenzyl alcohol+PBr₃3-Fluorobenzyl bromide\text{3-Fluorobenzyl alcohol} + \text{PBr₃} \rightarrow \text{3-Fluorobenzyl bromide}

Procedure Highlights

  • Stoichiometry : PBr₃ is used in 1.1–1.3 equivalents to ensure complete conversion.

  • Conditions : Reaction proceeds at 0–25°C to avoid overheating and byproduct formation.

  • Purification : Distillation or washing with sodium bicarbonate removes excess PBr₃.

Alternative Coupling Strategies

While less common for simple pyrimidines, transition-metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig) can form C–S bonds. However, these methods are more relevant for complex heterocycles:

2-Bromopyrimidine+3-FluorobenzylthiolCuI, Ligand2-[(3-Fluorobenzyl)sulfanyl]pyrimidine\text{2-Bromopyrimidine} + \text{3-Fluorobenzylthiol} \xrightarrow{\text{CuI, Ligand}} \text{2-[(3-Fluorobenzyl)sulfanyl]pyrimidine}

Challenges :

  • Requires specialized catalysts (e.g., copper iodide or palladium complexes).

  • Higher costs and longer reaction times compared to nucleophilic substitution.

Critical Analysis of Method Efficiency

Yield Comparison

MethodAverage Yield (%)Purity (%)Scalability
Nucleophilic substitution7598High
Direct alkylation7295Moderate
Coupling6090Low

Advantages of Nucleophilic Substitution

  • Cost-effective : Uses readily available reagents (K₂CO₃, DMF).

  • Scalable : Adaptable to multi-kilogram synthesis with minimal optimization.

Troubleshooting Common Issues

  • Low Yields :

    • Cause: Incomplete conversion of 3-fluorobenzyl alcohol to bromide.

    • Solution: Ensure stoichiometric excess of PBr₃ and controlled temperature.

  • Byproduct Formation :

    • Cause: Oxidation of thiol to disulfide.

    • Solution: Conduct reactions under inert atmosphere (N₂ or Ar) .

Chemical Reactions Analysis

Types of Reactions: 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(3-Fluorobenzyl)sulfanyl]pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Structural and Crystallographic Features

The following table summarizes key structural parameters of 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Dihedral Angle (Pyrimidine-Benzenoid Ring) Hydrogen Bonding Motifs Reference
2-[(3-Fluorobenzyl)sulfanyl]pyrimidine C₁₁H₉FN₂S 220.26 3-Fluorobenzylthio Not reported Not reported N/A
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (I) C₁₂H₁₂ClN₅OS 325.77 4-Chlorophenyl, diamino-pyrimidine, acetamide 42.25° S(7), R₂²(8) ring motifs
N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (II) C₁₂H₁₂ClN₅OS 325.77 3-Chlorophenyl, diamino-pyrimidine, acetamide 59.70° (Mol A), 62.18° (Mol B) S(7), N–H⋯O/Cl layered networks
3-(2-Fluorobenzyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one C₂₁H₁₄F₄N₂OS₂ 450.50 Thieno-pyrimidinone, 2-fluorobenzyl, 3-CF₃-benzyl Not reported Not reported
4-(4-Fluorophenyl)-2-{[2-oxo-2-(pyrrolidinyl)ethyl]sulfanyl}-6-(trifluoromethyl)pyrimidine C₁₇H₁₅F₄N₃OS 409.37 4-Fluorophenyl, pyrrolidinyl, CF₃ Not reported Not reported

Key Observations:

  • Dihedral Angles : In compound I and II (), the dihedral angles between the pyrimidine and aromatic rings vary significantly (42.25° vs. ~60°), influenced by substituent positions (4-Cl vs. 3-Cl). This suggests that electronic and steric effects of substituents dictate molecular conformation, which may impact packing efficiency and solubility .
  • Hydrogen Bonding : Compounds I and II exhibit intramolecular S(7) motifs and intermolecular R₂²(8) dimers, stabilizing their crystal lattices. Such motifs are critical for predicting solubility and stability in drug design .
  • Core Modifications: The thieno[3,2-d]pyrimidin-4(3H)-one derivative () replaces the pyrimidine with a fused thieno ring, increasing molecular weight (450.5 vs. 220.26) and introducing π-conjugation. This alteration could enhance binding to aromatic biological targets but may reduce metabolic stability .

Physicochemical and Electronic Properties

  • Fluorine Effects: The 3-fluorobenzyl group in the target compound likely enhances lipophilicity compared to non-fluorinated analogs.
  • Sulfanyl Linkers : The –S–CH₂– bridge in sulfanylpyrimidines (e.g., compounds I and II) facilitates rotational flexibility, enabling adaptive binding in biological systems. However, this flexibility may also lead to conformational disorder in crystals .

Methodological Considerations

  • Crystallography : The SHELX program suite () has been instrumental in refining structures of sulfanylpyrimidine derivatives, ensuring accurate determination of bond lengths, angles, and hydrogen-bonding networks .
  • Validation : Tools like PLATON () are critical for validating hydrogen-bonding patterns and detecting crystallographic disorders, ensuring reliable comparisons .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between a pyrimidine-thiol derivative and 3-fluorobenzyl bromide. A typical procedure involves stirring equimolar reactants in a polar aprotic solvent (e.g., DMF or methanol) at room temperature for 3–4 hours, followed by solvent removal under reduced pressure . Optimization may include adjusting stoichiometry (e.g., 1.5:1 molar ratio of thiol to alkylating agent), temperature control (20–40°C), and catalyst use (e.g., K₂CO₃ for deprotonation). Purity is enhanced by recrystallization from ethanol/water mixtures.

Q. How is the structure of 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine validated post-synthesis?

  • Methodological Answer : Structural confirmation requires spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR identify the fluorobenzyl (δ ~4.5 ppm for –SCH₂–) and pyrimidine protons (δ ~8.5 ppm for aromatic protons) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths (e.g., C–S bond ~1.8 Å) and dihedral angles between the pyrimidine and fluorobenzyl rings (e.g., ~42–62°), confirming spatial orientation .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine derivatives?

  • Methodological Answer : Crystal packing is influenced by hydrogen bonding (N–H⋯N/O/Cl), π-π stacking, and van der Waals interactions. For example, in analogous compounds, N–H⋯N bonds form inversion dimers (R_2$$^2(8) motifs), while bifurcated N–H⋯O bonds create layered structures. Fluorine’s electronegativity may enhance dipole interactions . SHELXL refinement (using Olex2 or similar software) is critical for modeling these interactions .

Q. How do computational methods predict the reactivity of the sulfanyl group in 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the sulfur atom’s nucleophilicity and charge distribution. Fukui indices identify reactive sites for electrophilic substitution. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets, such as enzymes with cysteine residues susceptible to thiol-disulfide exchange .

Q. What strategies mitigate data discrepancies in crystallographic refinement for fluorinated pyrimidine derivatives?

  • Methodological Answer : Challenges include twinning, disorder, and weak diffraction. Solutions:

  • Twinning : Use SHELXD for initial phasing and TWINLAW for matrix refinement .
  • Disorder : Apply PART instructions in SHELXL to model split positions for fluorine atoms .
  • Weak Data : High-resolution datasets (≤1.0 Å) and iterative refinement cycles improve accuracy.

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